5-Benzyl-1-methylpyrazol-4-amine;dihydrochloride
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Overview
Description
5-Benzyl-1-methylpyrazol-4-amine;dihydrochloride is a useful research compound. Its molecular formula is C11H15Cl2N3 and its molecular weight is 260.16. The purity is usually 95%.
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Scientific Research Applications
Structure and Tautomerism
Research has delved into the structural characterization of similar pyrazole derivatives, focusing on aspects like tautomerism, protonation, and isomerism. For example, the study by Holschbach et al. (2003) explored the structures of 1-benzyl-4-nitroso-5-aminopyrazole and its hydrochloride, revealing insights into amino/nitroso tautomers and the formation of conjugated cations upon protonation of the nitroso group. This research contributes to understanding the structural dynamics and chemical behavior of pyrazole derivatives in different states, including solid and solution phases (Holschbach et al., 2003).
Synthesis and Chemical Properties
The synthesis and antimicrobial activities of pyrazole derivatives have been extensively studied. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives from reactions involving ester ethoxycarbonylhydrazones with primary amines, showcasing their potential antimicrobial properties. This indicates the versatility of pyrazole derivatives in chemical synthesis and their relevance in developing compounds with potential antimicrobial applications (Bektaş et al., 2007).
Antimicrobial and Cytotoxic Activities
Continuing with the theme of biological activities, Noolvi et al. (2014) prepared a series of benzimidazole derivatives, showcasing the methods for enhancing the antimicrobial and cytotoxic properties of these compounds. Such studies highlight the potential for using pyrazole derivatives as scaffolds for developing therapeutically relevant agents (Noolvi et al., 2014).
Anti-HIV Agents
The search for novel anti-HIV agents has also included the exploration of phenylpyrazole derivatives. Mizuhara et al. (2013) conducted a structure-activity relationship study, leading to the development of derivatives with significantly enhanced potency against HIV. This research underscores the importance of pyrazole derivatives in medicinal chemistry, particularly in the quest for new anti-HIV medications (Mizuhara et al., 2013).
Catalysis and Synthetic Applications
Karimi-Jaberi et al. (2012) utilized a tris(hydrogensulfato)benzene catalyst for synthesizing bis(pyrazol-5-ols) derivatives, demonstrating the compound's utility in facilitating condensation reactions under eco-friendly conditions. This highlights the role of pyrazole derivatives in synthetic organic chemistry, particularly in catalysis and the development of new synthetic methodologies (Karimi-Jaberi et al., 2012).
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, such as 5-amino-pyrazoles, are often used in the synthesis of biologically active compounds, particularly diverse heterocyclic scaffolds . These compounds have been found to have various biological and pharmacological activities .
Mode of Action
It is known that pyrazole derivatives can interact with their targets through a variety of mechanisms, depending on the specific structure of the derivative and the nature of the target .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
It is known that pyrazole derivatives can have a wide range of effects, depending on their specific structure and the nature of their targets .
Properties
IUPAC Name |
5-benzyl-1-methylpyrazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c1-14-11(10(12)8-13-14)7-9-5-3-2-4-6-9;;/h2-6,8H,7,12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXWGEYXZLBHBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)CC2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.